TS 155-2

Description

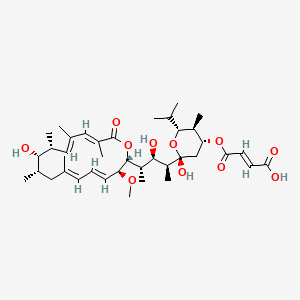

1-[Tetrahydro-2-hydroxy-2-[2-hydroxy-3-(10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxooxacyclohexadeca-4,6,12,14-tetraen-2-yl)-1-methylbutyl]-5-methyl-6-(1-methylethyl)-2H-pyran-4-yl] 2-butenedioate has been reported in Streptomyces with data available.

Properties

CAS No. |

303009-07-6 |

|---|---|

Molecular Formula |

C39H60O11 |

Molecular Weight |

704.9 g/mol |

IUPAC Name |

4-[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41) |

InChI Key |

PQLOHEMXTLVMFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C |

Appearance |

White solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Bioactive Compound TS 155-2 (JBIR-100)

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS 155-2, also identified as JBIR-100, is a complex macrocyclic lactone belonging to the bafilomycin family of natural products.[1] Isolated from Streptomyces species, this compound has garnered interest for its diverse biological activities.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its chemical properties, proposed mechanisms of action, and available experimental data. Notably, this compound is reported to exhibit dual mechanisms of action: inhibition of vacuolar-type H+-ATPase (V-ATPase) and blockade of thrombin-stimulated calcium influx.[1][2] This document consolidates the available quantitative data, details key experimental protocols, and presents signaling pathways and workflows through structured diagrams to facilitate further research and development.

Chemical and Physical Properties

This compound is a 16-membered plecomacrolide characterized by a complex structure featuring a tetrahydropyran ring and multiple stereocenters.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | JBIR-100 | [1] |

| Molecular Formula | C₃₉H₆₀O₁₁ | [3] |

| Molecular Weight | 704.9 g/mol | [3] |

| CAS Number | 1314486-37-7 | [1] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO, ethanol, methanol | [3] |

| Storage | Store at -20°C | [3] |

Mechanisms of Action

This compound is reported to have at least two distinct biological activities, suggesting a multi-targeted profile.

V-ATPase Inhibition

As a bafilomycin analogue, a primary mechanism of action for this compound is the inhibition of vacuolar-type H+-ATPases (V-ATPases).[1] These proton pumps are crucial for the acidification of intracellular compartments such as lysosomes and endosomes.[3] Inhibition of V-ATPase can disrupt a variety of cellular processes including protein degradation, autophagy, and receptor recycling, making it a target of interest in cancer and osteoporosis research.[3]

A study by Ueda et al. (2010) reported that this compound (JBIR-100) exhibits cytotoxic effects against HeLa cells with a half-maximal inhibitory concentration (IC₅₀) of 72.6 nM after 48 hours of exposure.[2] This activity is attributed to its V-ATPase inhibitory function.

Caption: V-ATPase Inhibition Pathway of this compound.

Inhibition of Thrombin-Stimulated Calcium Entry

The original patent for this compound reportedly suggests a range of activities including hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory effects.[2] These activities are proposed to stem from the compound's ability to block calcium (Ca²⁺) entry into cells following stimulation by thrombin.[2] Thrombin is a key protease in the coagulation cascade and its interaction with protease-activated receptors (PARs) on platelets leads to an increase in intracellular calcium, a critical step in platelet activation and aggregation.

Note: At the time of this writing, a detailed, publicly available English translation or abstract of the original patent (Japan Patent 2000-302782) could not be located. Therefore, the experimental basis and quantitative data for this mechanism of action remain unverified in the peer-reviewed literature.

Caption: Proposed Inhibition of Thrombin-Induced Calcium Influx by this compound.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) against a panel of microorganisms are presented below.

| Microorganism | Strain | MIC (µM) |

| Bacillus anthracis | Sterne ΔLF | 4 |

| Bacillus cereus | ATCC 4342 | 4 |

| Bacillus subtilis | subsp. subtilis str. 168 | 8 |

| Bacillus subtilis | ATCC 47096 | 8 |

| Bacillus sp. | Al Hakam | 4 |

| Enterococcus faecium | U503 (VRE) | 16 |

| Enterococcus faecalis | ATCC 29212 | 16 |

| Staphylococcus aureus | USA300 (MRSA) | 4 |

| Staphylococcus aureus | Newman | 8 |

| Staphylococcus epidermidis | ATCC 12228 | 8 |

| Debaryomyces hansenii | 8 |

Data sourced from Molloy et al., 2016.[3]

The compound was found to be largely ineffective against Gram-negative bacteria and most fungi tested, with the exception of Debaryomyces hansenii.[3] Further studies on Bacillus subtilis indicated that this compound is bactericidal and appears to perturb the cell membrane, as evidenced by a dose-dependent membrane depolarization.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from Molloy et al. (2016).[3]

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate liquid media (e.g., Tryptic Soy Broth for bacteria, Yeast Mold Broth for fungi) to mid-logarithmic phase.

-

Compound Dilution: A stock solution of this compound in DMSO is prepared. Serial two-fold dilutions are made in 96-well microtiter plates using the appropriate culture medium to achieve a range of final concentrations.

-

Inoculation: The microbial cultures are diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plates containing the compound dilutions.

-

Incubation: Plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

V-ATPase Inhibition Assay (Representative Protocol)

While the specific protocol used to determine the IC₅₀ of this compound against HeLa cells is not detailed in the available literature, a general protocol for assessing V-ATPase activity using bafilomycin A1 (a related compound) can be adapted. This often involves measuring the acidification of isolated vesicles or lysosomes.

-

Vesicle Isolation: Isolate V-ATPase-containing vesicles (e.g., lysosomes or microsomal fractions) from a relevant cell line (e.g., HeLa cells) using differential centrifugation and/or density gradient centrifugation.

-

Fluorescence Assay Setup: Resuspend the isolated vesicles in a buffer containing a pH-sensitive fluorescent dye (e.g., acridine orange).

-

Initiation of Pumping: Add ATP and Mg²⁺ to the vesicle suspension to initiate proton pumping by V-ATPase. This will cause the vesicles to acidify, leading to a quenching of the fluorescent signal from the dye.

-

Inhibitor Addition: Add varying concentrations of this compound (or a control inhibitor like bafilomycin A1) to the assay.

-

Data Acquisition: Monitor the rate of fluorescence quenching over time using a fluorescence spectrophotometer.

-

IC₅₀ Calculation: The rate of proton pumping is calculated from the slope of the fluorescence quenching. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Summary and Future Directions

This compound (JBIR-100) is a bioactive natural product with at least two confirmed biological activities: V-ATPase inhibition and antimicrobial effects against Gram-positive bacteria. Quantitative data for these activities are available and provide a solid foundation for further investigation. The reported anti-platelet and anti-inflammatory activities, purportedly mediated by the inhibition of thrombin-stimulated calcium influx, require further validation through peer-reviewed experimental studies, as the primary source for these claims remains largely inaccessible.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and the V-ATPase complex.

-

Conducting a comprehensive structure-activity relationship (SAR) study to optimize its potency and selectivity.

-

Independently verifying the reported effects on thrombin-mediated calcium signaling and platelet activation.

-

Evaluating the in vivo efficacy and safety profile of this compound in relevant animal models of cancer, infectious diseases, and thrombosis.

This technical guide serves as a repository of the current knowledge on this compound and is intended to be a valuable resource for the scientific community to guide future research endeavors.

References

An In-depth Technical Guide to TS 155-2: A Novel Modulator of Thrombin-Induced Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS 155-2, also known as JBIR-100, is a macrocyclic lactone produced by Streptomyces species with significant potential in modulating cellular signaling pathways.[1][2][3] Primarily recognized as an inhibitor of thrombin-induced calcium (Ca2+) entry into cells, this compound has demonstrated a range of biological activities, including hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory effects.[1][2][4] This document provides a comprehensive overview of the chemical structure, properties, and the known mechanism of action of this compound, intended to serve as a foundational resource for ongoing and future research and development endeavors.

Chemical Structure and Properties

This compound is a complex macrocyclic lactone. Its detailed chemical information is summarized below. It is important to note that two CAS numbers, 303009-07-6 and 1314486-37-7, are associated with this compound in various databases. Further clarification from a definitive source would be beneficial.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-1-methylbutyl]-5-methyl-6-(1-methylethyl)-2H-pyran-4-yl]oxy-4-oxobut-2-enoic acid | [] |

| Synonyms | JBIR-100 | [2][3][6] |

| CAS Number | 303009-07-6, 1314486-37-7 | [1][][7][8] |

| Molecular Formula | C39H60O11 | [3][7][8][9] |

| Molecular Weight | 704.9 g/mol | [3][7][8][9] |

| Appearance | White solid | [4] |

| Purity | ≥95% by HPLC | [4][8] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1][3][4] |

| Storage Conditions | -20°C | [1][4] |

| SMILES Notation | C--INVALID-LINK--C)--INVALID-LINK----INVALID-LINK--=O)=O)C1">C@H--INVALID-LINK----INVALID-LINK--=C/C(C)=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK--C2)=O)([H])--INVALID-LINK--OC">C@@HC | [2][3][10] |

Biological Activity and Mechanism of Action

This compound's primary mechanism of action is the inhibition of thrombin-induced calcium influx.[1][2][4][7] Thrombin, a serine protease, plays a crucial role in hemostasis and thrombosis by activating platelets and other cells through protease-activated receptors (PARs). This activation triggers a well-defined signaling cascade leading to an increase in intracellular calcium concentration, which is a critical second messenger for a multitude of cellular responses.

The thrombin signaling pathway leading to calcium mobilization involves two main phases:

-

Release from Internal Stores: Thrombin receptor activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm.[2][11]

-

Influx of Extracellular Calcium: The depletion of calcium from the ER triggers a process known as store-operated calcium entry (SOCE), where calcium channels on the plasma membrane open to allow an influx of extracellular calcium. This sustained calcium signal is essential for full cellular activation.

This compound specifically acts on the second phase, blocking the influx of extracellular calcium.[1][2] The precise molecular target of this compound within the SOCE machinery has not yet been fully elucidated in the available literature.

Caption: Mechanism of action of this compound on thrombin-induced calcium signaling.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological characterization of this compound are not extensively available in the public domain. The information largely originates from patent literature and vendor-supplied data sheets. However, a general methodology for assessing the inhibitory effect of this compound on thrombin-induced calcium influx can be outlined based on standard cell biology techniques.

General Workflow for Calcium Influx Assay

Caption: A generalized workflow for assessing the effect of this compound on calcium influx.

Methodology Details:

-

Cell Culture and Preparation: A suitable cell line known to respond to thrombin (e.g., human platelets, fibroblasts, or endothelial cells) is cultured under standard conditions. Prior to the assay, cells are harvested and washed in a physiological buffer.

-

Calcium Indicator Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM. This acetoxymethyl ester form of the dye can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

-

Incubation with this compound: The dye-loaded cells are then incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined period to allow for compound uptake and interaction with its target.

-

Fluorometric Measurement: The cells are placed in a fluorometer or a fluorescence microscope capable of measuring intracellular calcium concentrations. A baseline fluorescence reading is established.

-

Thrombin Stimulation: Thrombin is added to the cell suspension to induce calcium mobilization.

-

Data Acquisition: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is recorded over time. The initial sharp peak typically represents the release from internal stores, while the subsequent sustained plateau indicates the influx of extracellular calcium.

-

Data Analysis: The magnitude of the sustained calcium plateau in cells treated with this compound is compared to that of the vehicle-treated control cells. A dose-dependent decrease in the calcium influx would confirm the inhibitory activity of this compound.

Research and Therapeutic Implications

The ability of this compound to inhibit thrombin-induced calcium influx positions it as a valuable tool for studying the intricacies of calcium signaling in various physiological and pathological processes. Its reported hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory activities suggest its potential as a lead compound for the development of novel therapeutics for cardiovascular and inflammatory diseases.[1][2][4]

Further research is warranted to:

-

Identify the precise molecular target of this compound.

-

Elucidate the structure-activity relationship of the macrocyclic lactone core.

-

Conduct in-vivo studies to validate the therapeutic potential of this compound.

-

Develop and optimize a synthetic route for its production.

Conclusion

This compound is a promising natural product with a distinct mechanism of action targeting a critical cellular signaling pathway. This technical guide consolidates the currently available information on its chemical structure, properties, and biological activity. It is anticipated that this document will serve as a valuable resource for researchers and facilitate further investigation into the therapeutic applications of this intriguing molecule.

References

- 1. file.glpbio.com [file.glpbio.com]

- 2. glpbio.com [glpbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. toku-e.com [toku-e.com]

- 6. This compound | Bacterial | 1314486-37-7 | Invivochem [invivochem.com]

- 7. scbt.com [scbt.com]

- 8. This compound - Cayman Chemical [bioscience.co.uk]

- 9. biolinkk.com [biolinkk.com]

- 10. a2bchem.com [a2bchem.com]

- 11. apexbt.com [apexbt.com]

An In-depth Technical Guide on the Core Mechanism of Action of TS 155-2 (JBIR-100)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS 155-2, also identified as JBIR-100, is a macrocyclic lactone produced by the fermentation of Streptomyces species.[1] While initially reported to inhibit thrombin-stimulated calcium entry into cells, detailed mechanistic studies in this area are limited in publicly available literature.[1] However, significant research has elucidated its potent antimicrobial properties, particularly against Gram-positive bacteria such as Bacillus subtilis. This guide provides a comprehensive overview of the antimicrobial mechanism of action of this compound (JBIR-100), detailing its effects on bacterial cell membrane integrity. Additionally, its reported activity as a Vacuolar-type H+-ATPase (V-ATPase) inhibitor and its cytotoxic effects are summarized.

Core Mechanism of Action: Antimicrobial Activity

The primary antimicrobial action of this compound (JBIR-100) against susceptible bacteria involves the disruption of the cell membrane.[2][3] This is characterized by membrane depolarization and increased permeability, leading to cell death.[2]

Quantitative Data Summary

The antimicrobial activity of this compound (JBIR-100) has been quantified against various microorganisms. The following tables summarize the available data.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (JBIR-100) [2]

| Microorganism | Strain | MIC (µM) |

| Bacillus subtilis | ATCC 47096 | 8 |

| Bacillus sp. | Al Hakam | 4 |

| Staphylococcus aureus | USA300 | 4 |

| Enterococcus faecalis | VRE | >64 |

| Debaryomyces hansenii | 16 | |

| Candida albicans | >64 | |

| Aspergillus niger | >64 | |

| Escherichia coli | >64 | |

| Pseudomonas aeruginosa | >64 |

Table 2: Cytotoxicity of this compound (JBIR-100)

| Cell Line | IC50 (nM) | Incubation Time (h) | Reference |

| HeLa | 72.6 | 48 | MedChemExpress Product Page |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the published research on JBIR-100.[2]

1. Antimicrobial Susceptibility Testing (MIC Determination)

-

Objective: To determine the minimum concentration of this compound (JBIR-100) that inhibits the visible growth of a microorganism.

-

Methodology:

-

Prepare a stock solution of this compound (JBIR-100) in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 2.5 x 10^3 CFU/mL for fungi.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for B. subtilis) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

2. Bacterial Growth Curve Analysis

-

Objective: To assess the effect of this compound (JBIR-100) on the growth kinetics of a bacterial strain.

-

Methodology:

-

Grow a culture of the test bacterium (e.g., B. subtilis) to the mid-exponential phase in a suitable broth.

-

Dilute the culture to a starting optical density at 600 nm (OD600) of approximately 0.05 in fresh, pre-warmed medium.

-

Add different concentrations of this compound (JBIR-100) (e.g., 1x, 2x, and 4x MIC) to separate culture flasks. Include a vehicle control (e.g., DMSO).

-

Incubate the cultures with shaking at the optimal growth temperature.

-

Monitor bacterial growth by measuring the OD600 at regular time intervals (e.g., every hour) for a specified period.

-

Plot the OD600 values against time to generate growth curves.

-

3. Membrane Permeabilization Assay using Propidium Iodide

-

Objective: To visualize the disruption of the bacterial cell membrane integrity.

-

Methodology:

-

Grow the bacterial culture to the mid-log phase.

-

Treat the bacterial cells with different concentrations of this compound (JBIR-100) for a defined period (e.g., 30 minutes). Include an untreated control.

-

Add propidium iodide (PI) to each sample at a final concentration of, for example, 5 µg/mL. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes.

-

Incubate the cells in the dark for a short period.

-

Visualize the cells using fluorescence microscopy. An increase in the number of fluorescently labeled cells indicates membrane permeabilization.

-

4. Membrane Potential Assay

-

Objective: To measure changes in the bacterial membrane potential upon treatment with this compound (JBIR-100).

-

Methodology:

-

Harvest and wash bacterial cells grown to the mid-log phase.

-

Resuspend the cells in a suitable buffer (e.g., PBS).

-

Load the cells with a membrane potential-sensitive fluorescent dye, such as DiOC2(3), according to the manufacturer's instructions. This dye exhibits a shift in fluorescence emission from green to red as the membrane potential increases.

-

Treat the dye-loaded cells with various concentrations of this compound (JBIR-100). Include a vehicle control and a positive control for depolarization (e.g., carbonyl cyanide m-chlorophenyl hydrazone, CCCP).

-

Measure the fluorescence intensity at both green and red emission wavelengths using a fluorometer or flow cytometer.

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates membrane depolarization.[2]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of antimicrobial action and the workflows of the key experiments.

Additional Reported Biological Activities

V-ATPase Inhibition

This compound (JBIR-100) has been reported to be an inhibitor of V-ATPase. V-ATPases are proton pumps found in the membranes of various intracellular organelles and in the plasma membrane of certain cell types. Their inhibition can disrupt pH homeostasis and is a target for various therapeutic areas, including cancer and osteoporosis. The specific details of the inhibitory mechanism of this compound on V-ATPase have not been extensively characterized in the available literature.

Inhibition of Thrombin-Stimulated Calcium Entry

The initial interest in this compound stemmed from its reported ability to inhibit the influx of calcium into cells following stimulation by thrombin.[1] Thrombin is a key serine protease in the coagulation cascade that also signals through Protease-Activated Receptors (PARs) on various cell types, leading to a rise in intracellular calcium. This calcium signal is critical for cellular responses such as platelet aggregation and smooth muscle contraction. The potential antihypertensive effects of this compound are likely linked to this activity. However, specific studies detailing the interaction of this compound with PARs or the specific calcium channels involved in this process are not currently available in the public domain.

This compound (JBIR-100) is a macrocyclic lactone with multifaceted biological activities. While its mechanism of action as an inhibitor of thrombin-stimulated calcium entry requires further investigation, its antimicrobial properties are better characterized. The available data strongly suggest that its antibacterial effect, particularly against Gram-positive bacteria, is due to the disruption of cell membrane integrity, leading to depolarization and permeabilization. Its additional reported activities as a V-ATPase inhibitor and a cytotoxic agent warrant further exploration for potential therapeutic applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further characterization and development of this compound and related compounds.

References

- 1. Hygrobafilomycin, a cytotoxic and antifungal macrolide bearing a unique monoalkylmaleic anhydride moiety, from Streptomyces varsoviensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.illinois.edu [experts.illinois.edu]

An Examination of the Biological Activity of TS 155-2: A Compound Shrouded in Ambiguity

For Researchers, Scientists, and Drug Development Professionals

The compound designated TS 155-2 presents a significant challenge to the scientific community seeking to understand its biological activity. An in-depth review of publicly available scientific literature and chemical databases reveals a notable lack of detailed, peer-reviewed research. Furthermore, the name "this compound" is ambiguously associated with at least two distinct chemical entities, making a definitive technical guide on its core biological functions currently impossible. This document outlines the available information and highlights the critical gaps in our knowledge.

The Conflation of Identities

The primary obstacle in characterizing this compound is the existence of two different molecules referred to by this name:

-

A Macrocyclic Lactone, Thrombin Modulator: One entity is described as a macrocyclic lactone related to hygrolidin.[1][2] Its proposed mechanism of action is the inhibition of thrombin-stimulated calcium entry into cells.[1][2][3] This activity suggests potential applications in thrombosis and hemostasis.[3] However, the primary source for its purported hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory activities is a Japanese patent, with a conspicuous absence of follow-up studies in peer-reviewed journals.[1][2] Vendor data sheets explicitly state that in vitro and in vivo studies are still in early development.[2] This compound has been associated with CAS numbers 303009-07-6 and 1314486-37-7.[1][3][4]

-

A Bafilomycin Analogue, V-ATPase Inhibitor (JBIR 100): A second, distinct molecule also referred to as this compound, with the synonym JBIR 100, is classified as a bafilomycin analogue.[5][6] This compound is described as an antimicrobial agent that functions by inhibiting vacuolar-type H+-ATPase (V-ATPase).[5][6] V-ATPase inhibition is a mechanism with implications for a range of diseases, including cancer and osteoporosis.[5][6] Despite this clear mechanistic classification, specific quantitative data, such as IC50 values, and detailed experimental protocols are not available in the public domain.

Summary of Available Compound Information

Due to the limited and conflicting data, a comprehensive table of quantitative biological activity cannot be constructed. The following table summarizes the descriptive information available for the two distinct entities.

| Attribute | This compound (Macrocyclic Lactone) | This compound / JBIR 100 (Bafilomycin Analogue) |

| Synonyms | - | JBIR 100[6] |

| Chemical Class | Macrocyclic Lactone[1][2] | Bafilomycin Analogue[6] |

| Reported Origin | Streptomyces sp.[2] | Streptomyces sp.[5][6] |

| Proposed Mechanism | Inhibitor of thrombin-stimulated calcium entry[1][3] | V-ATPase Inhibitor[5][6] |

| Potential Applications | Hypotensive, anti-platelet, anti-ischaemic, anti-inflammatory[1][2] | Antimicrobial[5][6] |

| CAS Number(s) | 303009-07-6[1], 1314486-37-7[3][4] | Not clearly specified in search results |

| Molecular Formula | C₃₉H₆₀O₁₁[1] | Not clearly specified in search results |

Critical Lack of Experimental Data

A thorough search for preclinical and clinical studies for any compound named this compound yielded no results. This absence of formal studies means that crucial information for drug development professionals is missing, including:

-

Pharmacokinetics: No data on absorption, distribution, metabolism, and excretion (ADME) is available.

-

Pharmacodynamics: Beyond the high-level proposed mechanisms, there is no information on dose-response relationships, target engagement, or downstream effects.

-

Toxicology: Safety and toxicity profiles have not been published.

-

Efficacy: No in vivo data from animal models for any disease indication is available.

Visualizing the Unconfirmed: Hypothetical Signaling Pathways

Given the lack of detailed experimental data, any visualization of signaling pathways would be purely speculative. However, to illustrate the proposed mechanisms of action for the two distinct compounds, the following diagrams are provided. It must be emphasized that these are based on the general understanding of these mechanisms and have not been experimentally validated for this compound.

Caption: Proposed mechanism of this compound (Lactone).

References

Unveiling JBIR-100: A Technical Guide to its Origin, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural compound JBIR-100, a member of the hygrolide family of plecomacrolides. We will delve into its microbial origin, the multi-faceted approach to its discovery and structural elucidation, and the experimental evidence that sheds light on its antimicrobial mechanism of action. This document synthesizes key findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex processes through diagrams to support further research and development efforts.

Origin and Biosynthesis

JBIR-100 is a specialized metabolite produced by Actinobacteria. Initially identified from Streptomyces sp. IR027-SDHV6, a novel and significant producer, Streptomyces varsoviensis , has since been characterized.[1] This discovery is noteworthy as S. varsoviensis is also known to produce other hygrolide sub-families, including bafilomycins, making it a versatile source of these bioactive compounds.[1][2][3]

The production of JBIR-100 is governed by a specific biosynthetic gene cluster (BGC). The identification of the hba cluster in S. varsoviensis represents the first reported BGC for a hygrobafilomycin, a subclass of hygrolides to which JBIR-100 belongs.[1][2][3] This genetic blueprint orchestrates a Type I Polyketide Synthase (PKS) pathway for the assembly of the core macrolactone structure. Bioinformatic analysis of the hba cluster has revealed homologues of genes responsible for the biosynthesis of the methoxymalonyl extender unit and the attachment of the characteristic fumaryl moiety.[1]

Discovery and Structural Elucidation

The discovery and characterization of JBIR-100 from S. varsoviensis employed a modern, multi-pronged approach that successfully linked the genetic information (BGC) to the expressed metabolite.[1][3] This workflow is crucial in modern natural product discovery for accelerating the identification of novel compounds from complex biological extracts.

Experimental Workflow for Discovery

The logical workflow for identifying JBIR-100 and connecting it to its biosynthetic origins is outlined below. This process begins with the observation of a reactive molecule in a cell extract and proceeds through genomic analysis to final structure confirmation.

Detailed Methodologies

-

Nucleophilic 1,4-Addition Labeling: A cell surface extract of S. varsoviensis was treated with a thiol-containing nucleophile, dithiothreitol (DTT). The reaction specifically targets electrophilic functional groups, such as the fumarate moiety in JBIR-100.[1]

-

Mass Spectrometry: The treated and untreated extracts were analyzed by MALDI-TOF MS. A mass shift corresponding to the addition of one DTT molecule was observed, confirming the presence of a reactive metabolite.[1] High-resolution LTQ-FT-MS was used on the isolated, unlabeled compound to determine its exact mass and fragmentation pattern.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The complete structure and stereochemistry of the isolated compound were determined using a suite of one- and two-dimensional NMR experiments, including 1H, DQF-COSY, TOCSY, HSQC, and HMBC, with CD3OD as the solvent.[1]

Antimicrobial Activity and Mechanism of Action

JBIR-100 exhibits notable antimicrobial activity, particularly against Gram-positive bacteria (Firmicutes), while Gram-negative bacteria (Proteobacteria) were found to be insensitive.[1] Its mode of action appears to involve the disruption of the bacterial cell membrane.[1][2][3]

Quantitative Antimicrobial Activity Data

The antimicrobial potency of JBIR-100 has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of microorganisms.

| Microorganism | Type | MIC (µM) |

| Bacillus subtilis | Gram-positive | 8 |

| Bacillus sp. Al Hakam | Gram-positive | 4 |

| Staphylococcus aureus USA300 | Gram-positive | 4 |

| Vancomycin-resistant Enterococcus | Gram-positive | >64 |

| Mycobacterium smegmatis | Acid-fast | >64 |

| Escherichia coli | Gram-negative | >64 |

| Pseudomonas aeruginosa | Gram-negative | >64 |

| Debaryomyces hansenii | Fungus | - |

| Table 1: Minimum Inhibitory Concentrations (MICs) of JBIR-100. Data sourced from Molloy et al., 2016.[1] |

Furthermore, against B. subtilis, the Minimum Bactericidal Concentration (MBC) was determined to be 16 µM, classifying JBIR-100 as bactericidal against this organism.[1]

Proposed Mechanism of Action: Membrane Perturbation

Experimental evidence strongly suggests that JBIR-100's antimicrobial effect is mediated through the perturbation of the bacterial cell membrane. This involves two key events: membrane depolarization and subsequent permeabilization, leading to a loss of cellular integrity.

Experimental Protocols for Mechanism of Action Studies

This assay measures changes in the bacterial membrane potential.

-

Organism: Bacillus subtilis cultures were used.

-

Reagent: The membrane potential-sensitive fluorescent dye 3,3′-diethyloxacarbocyanine iodide (DiOC2(3)) was used.

-

Procedure:

-

B. subtilis cells were treated with sub-MIC levels of JBIR-100 (concentrations ranging from 0.2 µM to 1.0 µM).

-

Cells were then stained with DiOC2(3).

-

Changes in fluorescence intensity were measured. A decrease in the red/green fluorescence ratio indicates membrane depolarization.

-

-

Results: Treatment with JBIR-100 at concentrations greater than 0.2 µM resulted in a significant, dose-dependent decrease in fluorescence, indicating depolarization of the B. subtilis membrane.[1]

This assay assesses whether the cell membrane has been compromised, allowing entry of molecules that are normally excluded.

-

Organism: Bacillus subtilis cultures were used.

-

Reagent: The fluorescent dye Propidium Iodide (PI), which is cell-impermeable and only enters cells with damaged membranes, where it intercalates with DNA and fluoresces.

-

Procedure:

-

B. subtilis cells were treated with various concentrations of JBIR-100.

-

Cells were subsequently stained with PI.

-

Uptake of PI was visualized by confocal fluorescence microscopy.

-

-

Results: A dose-dependent increase in the number and brightness of PI-stained B. subtilis cells was observed after treatment with JBIR-100, confirming that the compound causes membrane permeabilization.[1]

| Assay | Key Reagent | JBIR-100 Concentration Range (vs. B. subtilis) | Observed Effect |

| Membrane Depolarization | DiOC2(3) | > 0.2 µM (0.025 x MIC) | Dose-dependent decrease in fluorescence intensity |

| Membrane Permeabilization | Propidium Iodide | Not specified, dose-dependent | Increased number of PI-positive cells |

| Table 2: Summary of Mechanism of Action Experiments. Data sourced from Molloy et al., 2016.[1] |

Conclusion

JBIR-100 is a potent bactericidal agent from the hygrolide family, produced by Streptomyces varsoviensis. Its discovery was facilitated by a modern workflow combining reactivity-based screening with genomics, leading to the identification of the first biosynthetic gene cluster for a hygrobafilomycin. The antimicrobial activity of JBIR-100 against Gram-positive bacteria is attributed to its ability to perturb the cell membrane through a two-step process of depolarization and permeabilization. The detailed methodologies and quantitative data presented herein provide a solid foundation for researchers interested in the hygrolide family of natural products, antimicrobial drug development, and the study of bacterial membrane-active agents.

References

- 1. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Vacuolar-Type H+-ATPase (V-ATPase) as a Therapeutic Target

Disclaimer: Publicly available scientific literature and quantitative experimental data for the specific compound TS 155-2 (also known as JBIR 100) are limited. This guide provides a detailed overview of its class of compounds—macrolide V-ATPase inhibitors—using data from well-characterized analogs like Bafilomycin and Concanamycin to illustrate the core mechanism of action, experimental evaluation, and cellular impact.

The Vacuolar-Type H+-ATPase (V-ATPase) is a highly conserved, ATP-driven proton pump essential for acidifying various intracellular compartments in all eukaryotic cells, including lysosomes, endosomes, and the Golgi apparatus.[1][2] This acidification is critical for a multitude of cellular processes such as protein degradation, receptor recycling, endocytosis, autophagy, and neurotransmitter loading.[2][3] The enzyme is composed of two multi-subunit domains: a cytosolic V1 domain responsible for ATP hydrolysis and a transmembrane V0 domain that facilitates proton translocation.[4]

Given its central role, dysregulation of V-ATPase activity is implicated in various pathologies, including cancer, osteoporosis, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[5][6] A prominent class of V-ATPase inhibitors is the plecomacrolide antibiotics, such as Bafilomycin A1 and Concanamycin A.[7] this compound, a bafilomycin analogue isolated from Streptomyces sp., belongs to this class and is identified as a V-ATPase inhibitor.[8] This document outlines the mechanism, cellular consequences, and analytical methods relevant to the study of this compound and related V-ATPase inhibitors.

Mechanism of Action: Inhibition of the V0 Proton Channel

Macrolide inhibitors like the bafilomycins and concanamycins exert their effect by specifically targeting the membrane-embedded V0 domain of the V-ATPase.[2] They bind to the proteolipid c-subunit ring within the V0 complex.[9][10][11] This binding event physically obstructs the rotation of the c-ring, which is essential for proton translocation across the membrane. By locking the rotor, these inhibitors simultaneously halt both proton pumping and ATP hydrolysis in the V1 domain, effectively shutting down the enzyme's activity.[12] Cryo-electron microscopy studies of Bafilomycin A1 have revealed that multiple molecules of the inhibitor bind to the c-ring, ensuring a potent blockade of the proton channel.[12]

Quantitative Data: Potency of V-ATPase Inhibitors

While specific IC50 values for this compound are not available in the public literature, data from its close analogs demonstrate the high potency typical of this inhibitor class. These compounds inhibit V-ATPase activity at nanomolar concentrations.

| Inhibitor | Target System | IC50 Value | Reference(s) |

| Bafilomycin A1 | V-ATPases (various organisms) | 4 - 400 nM | [8][13] |

| V-ATPase (cell-free) | 0.44 nM | [14] | |

| Concanamycin A | V-ATPase (M. sexta) | 10 nM | [10][15] |

| Yeast V-type H+-ATPase | 9.2 nM | [16] | |

| Archazolid A | Jurkat / CEM Leukemic Cells | 0.51 - 0.56 nM | [17] |

| Yeast Vacuoles (S. cerevisiae) | 6.6 nM | [9] |

Key Experimental Protocols

Characterizing a V-ATPase inhibitor like this compound involves a series of biochemical and cell-based assays to confirm its mechanism, potency, and cellular effects.

V-ATPase Activity Assay (Biochemical)

This assay directly measures the ATP-dependent proton pumping activity of V-ATPase in isolated membrane fractions.

-

Objective: To quantify the inhibition of proton translocation by the test compound.

-

Methodology:

-

Prepare Membrane Fractions: Isolate lysosome- or vacuole-enriched membrane fractions from cultured cells or yeast.

-

Assay Buffer: Prepare an assay buffer containing a pH-sensitive fluorescent dye (e.g., acridine orange). The buffer should lack ATP initially.

-

Incubation: Add the membrane vesicles to the assay buffer in a fluorometer cuvette. Add the V-ATPase inhibitor (e.g., this compound) at various concentrations and incubate. A DMSO vehicle control is run in parallel.

-

Initiate Reaction: Initiate proton pumping by adding ATP to the cuvette.

-

Measurement: Monitor the quenching of the dye's fluorescence over time. As protons are pumped into the vesicles, the interior acidifies, causing the dye to accumulate and its fluorescence to quench. The rate of fluorescence quenching is proportional to V-ATPase activity.[12]

-

Data Analysis: Calculate the initial rate of quenching for each inhibitor concentration. Plot the rates against the log of the inhibitor concentration to determine the IC50 value.[12]

-

Lysosomal Acidification Assay (Cell-Based)

This assay measures the inhibitor's effect on the pH of lysosomes within living cells.

-

Objective: To confirm that the inhibitor disrupts lysosomal pH homeostasis in a cellular context.

-

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, MCF7) on glass-bottom dishes suitable for microscopy.

-

Inhibitor Treatment: Treat cells with the V-ATPase inhibitor at various concentrations for a predetermined time (e.g., 1-4 hours).

-

Dye Loading: Wash the cells and load them with a pH-sensitive, lysosome-tropic dye. Options include:

-

LysoTracker Probes: Fluorescent weak bases that accumulate in acidic compartments. A decrease in fluorescence intensity indicates a loss of acidity.[17][18]

-

Ratiometric Dyes (e.g., LysoSensor Yellow/Blue, PDMPO): These dyes exhibit a pH-dependent shift in their emission or excitation spectra, allowing for a more quantitative measurement of pH by calculating the ratio of fluorescence intensities at two wavelengths.[19][20]

-

-

Imaging: Acquire fluorescent images using a confocal microscope or a high-content imaging system.

-

Data Analysis: Quantify the fluorescence intensity (or ratio) per cell or per lysosome. Compare the results from treated cells to control cells to assess the degree of lysosomal de-acidification.[19] A calibration curve using buffers of known pH in the presence of ionophores (e.g., nigericin, valinomycin) can be generated to estimate the absolute lysosomal pH.[20]

-

Autophagic Flux Assay

V-ATPase inhibition blocks the final step of autophagy: the fusion of autophagosomes with lysosomes and the degradation of their cargo. This assay measures the resulting accumulation of autophagosomes.

-

Objective: To determine the inhibitor's impact on the autophagic pathway.

-

Methodology:

-

Cell Treatment: Culture cells and treat one set with the V-ATPase inhibitor (e.g., 100 nM Bafilomycin A1 or an equivalent dose of this compound) for 2-4 hours. Treat a parallel set with vehicle control (DMSO).[21]

-

Protein Extraction: Lyse the cells and collect the total protein.

-

Western Blotting: Perform SDS-PAGE and Western blot analysis using an antibody against LC3B. Autophagy induction leads to the conversion of LC3-I (cytosolic) to LC3-II (lipidated, membrane-bound).

-

Data Analysis: Quantify the band intensity of LC3-II (and a loading control like GAPDH). Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of the inhibitor to the amount in the control cells. A significant increase in LC3-II in inhibitor-treated cells indicates a functional autophagic flux that has been blocked at the lysosomal stage.[21]

-

Cellular Impact and Signaling Pathways

By disrupting the fundamental process of organellar acidification, V-ATPase inhibitors have profound effects on multiple cellular signaling pathways that are critical for cell growth, proliferation, and survival.

Inhibition of mTORC1 Signaling

The mTORC1 (mechanistic Target of Rapamycin Complex 1) kinase is a master regulator of cell growth that is activated on the lysosomal surface. This activation requires a functional V-ATPase, which acts as a scaffold for the Rag GTPase-Ragulator complex.[22][23] V-ATPase inhibition prevents the recruitment and activation of mTORC1 at the lysosome, leading to a shutdown of its downstream signaling and the induction of catabolic processes like autophagy.[22][24]

Disruption of Notch and Wnt Signaling

Proper trafficking and processing of receptors for the Notch and Wnt signaling pathways are dependent on endosomal acidification.

-

Notch Signaling: V-ATPase inhibition causes the accumulation of the Notch receptor in endo-lysosomal compartments, which prevents its proper proteolytic cleavage and activation.[1][25] This leads to a significant reduction in the activity of this key developmental and oncogenic pathway.[25][26]

-

Wnt/β-catenin Signaling: The function of the Wnt receptor complex also requires V-ATPase activity. Inhibition can uncouple receptor activation from downstream events, preventing the stabilization of β-catenin and thereby suppressing Wnt target gene expression.[27]

Standardized Research Workflow

The evaluation of a novel V-ATPase inhibitor follows a logical progression from biochemical confirmation to cellular and, ultimately, in vivo characterization.

Conclusion

This compound is a member of the potent bafilomycin class of V-ATPase inhibitors. While specific data on this compound remains scarce, the well-documented activities of its analogs provide a strong framework for understanding its likely mechanism and cellular effects. By targeting the V0 proton channel, this compound is predicted to be a powerful tool for modulating fundamental cellular processes, including lysosomal function, autophagy, and key signaling pathways like mTORC1, Notch, and Wnt. The experimental protocols and workflows detailed herein provide a comprehensive guide for researchers seeking to characterize this compound or other novel V-ATPase inhibitors for applications in basic science and drug development. Further investigation is required to delineate the precise potency and potential therapeutic utility of this specific compound.

References

- 1. The vacuolar proton pump (V-ATPase) is required for Notch signaling and endosomal trafficking in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Regulation of Luminal Acidification by the V-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. The V-ATPases in cancer and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vatalis.com [vatalis.com]

- 9. Archazolid A Binds to the Equatorial Region of the c-Ring of the Vacuolar H+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. selleckchem.com [selleckchem.com]

- 15. glpbio.com [glpbio.com]

- 16. rndsystems.com [rndsystems.com]

- 17. Anti-leukemic effects of the V-ATPase inhibitor Archazolid A - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of lysosomal pH [bio-protocol.org]

- 19. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How do you use PDMPO to monitor lysosomal pH? | AAT Bioquest [aatbio.com]

- 21. Autophagic flux analysis [protocols.io]

- 22. Covalent Targeting of the Vacuolar H+-ATPase Activates Autophagy Via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Covalent targeting of the vacuolar H+-ATPase activates autophagy via mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pharmacologic inhibition of vacuolar H+ ATPase reduces physiologic and oncogenic Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Thrombin-Induced Calcium Signaling and the Putative Role of TS 155-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying thrombin-induced calcium signaling, a critical pathway in cellular activation, particularly in platelets and endothelial cells. Furthermore, it explores the available information on the macrocyclic lactone TS 155-2 and its potential, though not yet fully substantiated, role as an inhibitor of this pathway. This document is intended to serve as a valuable resource, offering detailed signaling pathways, experimental protocols, and a critical analysis of the current state of knowledge.

The Core Signaling Pathway: Thrombin-Induced Calcium Mobilization

Thrombin, a serine protease, is a potent activator of a variety of cellular responses, including platelet aggregation, endothelial cell activation, and smooth muscle cell contraction.[1][2] A primary mechanism by which thrombin exerts these effects is through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors (GPCRs).[3][4] In humans, PAR1 and PAR4 are the principal thrombin receptors on platelets.[5]

The activation of PAR1 by thrombin initiates a well-defined signaling cascade:

-

Proteolytic Activation: Thrombin cleaves the N-terminal extracellular domain of PAR1, unmasking a new N-terminus that acts as a "tethered ligand."[1][6] This tethered ligand then binds to the second extracellular loop of the receptor, inducing a conformational change that triggers intracellular signaling.[6]

-

G-Protein Coupling: The activated PAR1 couples to heterotrimeric G-proteins, primarily of the Gq and G12/13 families.[6][7]

-

Phospholipase C (PLC) Activation: The Gαq subunit activates Phospholipase C-β (PLCβ).[8]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), a major intracellular calcium store. This binding triggers the release of Ca²⁺ from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[9]

-

Calcium Influx: The depletion of ER calcium stores is sensed by Stromal Interaction Molecules (STIMs), which then translocate to the plasma membrane and activate Orai channels, leading to store-operated calcium entry (SOCE) and a sustained elevation of [Ca²⁺]i.[9] Additionally, DAG, along with the elevated [Ca²⁺]i, activates Protein Kinase C (PKC), which can further modulate calcium signaling and other downstream pathways.[10] Thrombin-induced Ca²⁺ influx can also occur through non-capacitative pathways.[9]

The resulting elevation in intracellular calcium is a critical signal that drives a multitude of cellular responses, including platelet aggregation, granule secretion, and cytoskeletal rearrangement.[11]

Signaling Pathway Diagram

References

- 1. Scholarly Article or Book Chapter | Unique Pathway of Thrombin-induced Platelet Aggregation Mediated by Glycoprotein Ib | ID: 1c18dr62m | Carolina Digital Repository [cdr.lib.unc.edu]

- 2. Thrombin Induced Apoptosis through Calcium-Mediated Activation of Cytosolic Phospholipase A2 in Intestinal Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GtR [gtr.ukri.org]

- 4. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into additional lactone-based signaling circuits in Streptomyces: existence of acyl-homoserine lactones and LuxI/LuxR homologs in six Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US9149529B2 - Stable compositions containing thrombin and methods for preparation and use thereof - Google Patents [patents.google.com]

- 9. Further observations on the cardiovascular effects of ST 155 (Catapres) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gαs regulates the post-endocytic sorting of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic selective inhibitors of coagulation factor Xa strongly inhibit thrombin generation without affecting initial thrombin forming time necessary for platelet activation in hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the TS 155-2 Human Colorectal Cancer Cell Line

Audience: Researchers, scientists, and drug development professionals.

Introduction

The TS 155-2 cell line is a hypothetical human colorectal cancer (CRC) line established for in vitro research and drug discovery applications. This document provides detailed protocols for the culture and maintenance of the this compound cell line, along with key signaling pathway information relevant to its use in cancer research. The methodologies outlined are based on standard mammalian cell culture techniques and information gathered on colorectal cancer cell biology.

Cell Line Characteristics

The this compound cell line is an adherent epithelial cell line derived from a primary human colorectal adenocarcinoma. It exhibits many of the common molecular characteristics of CRC, including mutations in key signaling pathways that drive tumorigenesis.

| Characteristic | Description |

| Organism | Homo sapiens (Human) |

| Tissue | Colon |

| Disease | Colorectal Adenocarcinoma |

| Morphology | Epithelial-like |

| Growth Properties | Adherent |

Quantitative Data Summary

The following tables summarize typical quantitative data for the this compound cell line under standard culture conditions.

Table 1: Growth and Culture Conditions

| Parameter | Recommended Value |

| Doubling Time | Approximately 24-30 hours |

| Seeding Density | 2 x 104 cells/cm2 |

| Passage Ratio | 1:3 to 1:6 |

| Confluency for Subculture | 80-90% |

| Culture Medium | DMEM, high glucose |

| Serum Supplement | 10% Fetal Bovine Serum (FBS) |

| Supplements | 2 mM L-glutamine, 100 U/mL Penicillin, 100 µg/mL Streptomycin[1] |

| Temperature | 37°C |

| CO2 Concentration | 5% |

Table 2: Cryopreservation

| Parameter | Recommended Value |

| Cryoprotectant Medium | 90% FBS, 10% DMSO |

| Cell Density for Freezing | 3-5 x 106 viable cells/mL[2] |

| Storage | Liquid Nitrogen Vapor Phase |

Experimental Protocols

Protocol 1: Thawing and Establishing Cryopreserved this compound Cells

This protocol describes the procedure for recovering this compound cells from cryogenic storage.

Materials:

-

This compound cryovial

-

Complete growth medium (pre-warmed to 37°C)

-

T-25 cell culture flask

-

Sterile centrifuge tubes (15 mL)

-

70% ethanol

-

Water bath (37°C)

-

Bio-safety cabinet

-

Centrifuge

Procedure:

-

Pre-warm complete growth medium in a 37°C water bath.

-

Quickly thaw the cryovial of cells by partially immersing it in the 37°C water bath for about 1-2 minutes, until only a small amount of ice remains.[3]

-

Wipe the outside of the vial with 70% ethanol before opening in a bio-safety cabinet.

-

Slowly transfer the contents of the vial to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 150-200 x g for 5 minutes.[3]

-

Aspirate the supernatant, being careful not to disturb the cell pellet. This step removes the cryoprotectant medium.

-

Gently resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-25 culture flask.

-

Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

-

The following day, replace the medium to remove any remaining dead cells and replenish nutrients.[3]

Protocol 2: Routine Maintenance and Subculture of this compound Cells

This protocol details the process for passaging adherent this compound cells.

Materials:

-

Confluent flask of this compound cells

-

Complete growth medium (pre-warmed to 37°C)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypsin-EDTA (0.25%)

-

New sterile culture flasks

-

Bio-safety cabinet

-

Inverted microscope

Procedure:

-

Examine the cells under an inverted microscope to assess confluency (should be 80-90%).[2]

-

Aspirate the spent culture medium from the flask.

-

Wash the cell monolayer once with PBS to remove any residual serum that may inhibit trypsin activity.[2] Use approximately 2 mL of PBS for a T-25 flask. Aspirate the PBS.

-

Add enough Trypsin-EDTA to cover the cell monolayer (e.g., 1 mL for a T-25 flask).[2]

-

Incubate the flask at 37°C for 2-5 minutes.

-

Observe the cells under the microscope. Once cells appear rounded and detached, gently tap the side of the flask to dislodge any remaining attached cells.[2]

-

Add 4-5 mL of complete growth medium to the flask to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Perform a cell count if necessary.

-

Transfer an appropriate volume of the cell suspension to new, labeled flasks containing fresh, pre-warmed medium at the desired split ratio (e.g., for a 1:4 split, transfer 1/4 of the cell suspension to a new flask).

-

Incubate the new flasks at 37°C in a humidified atmosphere with 5% CO2.

Protocol 3: Cell Viability Assay using Flow Cytometry

This protocol outlines a general procedure for assessing cell viability and apoptosis in this compound cells after experimental treatment.

Materials:

-

Treated and untreated this compound cells

-

Trypsin-EDTA

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Culture this compound cells and treat with the compound of interest for the desired time.

-

Harvest both floating and adherent cells. For adherent cells, use trypsin to detach them and then neutralize with serum-containing medium.[4]

-

Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.[4]

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Visualizations

Wnt/β-Catenin Signaling Pathway in CRC

The Wnt/β-catenin signaling pathway is frequently activated in colorectal cancer and is a key driver of proliferation. In the absence of a Wnt signal, β-catenin is targeted for destruction. Upon Wnt binding to its receptor, this destruction is inhibited, allowing β-catenin to accumulate in the nucleus and activate target genes like c-MYC and cyclin D1, which promote cell proliferation and survival.[5]

Caption: Wnt/β-catenin signaling pathway in colorectal cancer.

Experimental Workflow for this compound Cell Culture

The following diagram illustrates the general workflow for culturing and experimenting with the this compound cell line.

Caption: General experimental workflow for this compound cell culture.

References

- 1. Cell culture, transfection, immunocytochemistry, and imaging [protocols.io]

- 2. Cell culture protocols | Culture Collections [culturecollections.org.uk]

- 3. Cell Culture Protocols [cellbiologics.com]

- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 5. The Crosstalk Between Signaling Pathways and Cancer Metabolism in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Role of microRNA-155 in Calcium Imaging Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including gene expression, proliferation, and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is critical for normal cellular function, and its dysregulation is implicated in numerous pathologies. Calcium imaging assays, utilizing fluorescent Ca²⁺ indicators, are powerful tools to study the dynamics of intracellular Ca²⁺ signaling.

microRNA-155 (miR-155) is a small non-coding RNA molecule that has emerged as a key regulator of various physiological and pathological processes, including inflammation, immunity, and cancer. Recent studies have revealed a significant role for miR-155 in the modulation of intracellular calcium signaling pathways. These findings open new avenues for therapeutic intervention by targeting miR-155 to control aberrant calcium-dependent cellular responses.

These application notes provide a comprehensive overview and detailed protocols for utilizing calcium imaging assays to investigate the effects of miR-155 on intracellular Ca²⁺ dynamics.

Mechanism of Action: miR-155 and Calcium Signaling

miR-155 can influence intracellular calcium concentrations through various mechanisms, primarily by post-transcriptionally regulating the expression of key genes involved in calcium signaling cascades.

One established mechanism involves the B-cell receptor (BCR) signaling pathway . Ligation of the BCR triggers a signaling cascade that leads to the release of Ca²⁺ from intracellular stores. miR-155 has been shown to enhance BCR signaling, resulting in a greater calcium flux upon receptor activation[1]. This is, in part, mediated by the downregulation of SHIP1 (Src homology-2 domain-containing inositol 5-phosphatase 1), a negative regulator of the BCR signaling pathway[1].

Another critical target of miR-155 is the L-type calcium channel α1c subunit (CACNA1C) . In cardiac cells, increased expression of miR-155 leads to a reduction in CACNA1C, resulting in a decreased density of the L-type Ca²⁺ current (ICa,L)[2]. This alteration in calcium influx can contribute to electrical remodeling in conditions such as atrial fibrillation[2].

Furthermore, miR-155 has been implicated in the regulation of vascular calcification by modulating the Transforming Growth Factor-β1 (TGF-β1)/Smad2/3 signaling pathway[3]. Overexpression of miR-155 can inhibit this pathway, which is involved in the osteogenic differentiation of vascular smooth muscle cells and subsequent calcification, a process heavily dependent on calcium homeostasis[3].

Data Presentation

Quantitative data from calcium imaging experiments investigating the effects of miR-155 should be summarized for clear comparison. Below are example tables for presenting such data.

Table 1: Effect of miR-155 Mimic Transfection on Agonist-Induced Calcium Response

| Cell Type | Agonist (Concentration) | Transfection Group | Peak [Ca²⁺]i (nM) ± SEM | Area Under the Curve (AUC) ± SEM |

| Jurkat T-cells | Anti-CD3 (1 µg/mL) | Scrambled Control | 450 ± 25 | 35000 ± 2100 |

| Jurkat T-cells | Anti-CD3 (1 µg/mL) | miR-155 Mimic | 680 ± 32 | 52000 ± 2800 |

| A549 Lung Cancer Cells | ATP (100 µM) | Scrambled Control | 320 ± 18 | 28000 ± 1500 |

| A549 Lung Cancer Cells | ATP (100 µM) | miR-155 Mimic | 490 ± 24 | 41000 ± 1900 |

Table 2: Effect of miR-155 Inhibitor on L-type Calcium Channel Activity

| Cell Type | Measurement | Transfection Group | Value ± SEM |

| hiPSC-CMs | ICa,L Density (pA/pF) | Scrambled Control | -8.5 ± 0.7 |

| hiPSC-CMs | ICa,L Density (pA/pF) | miR-155 Inhibitor | -12.2 ± 0.9 |

| hiPSC-CMs | Spontaneous Ca²⁺ Transient Amplitude (ΔF/F₀) | Scrambled Control | 0.8 ± 0.05 |

| hiPSC-CMs | Spontaneous Ca²⁺ Transient Amplitude (ΔF/F₀) | miR-155 Inhibitor | 1.3 ± 0.08 |

Experimental Protocols

Protocol 1: Calcium Imaging of Adherent Cells Following miR-155 Mimic or Inhibitor Transfection

This protocol describes how to measure changes in intracellular calcium in adherent cells after modulating miR-155 levels.

Materials:

-

Adherent cell line of interest (e.g., HEK293T, HeLa, A549)

-

Cell culture medium and supplements

-

miR-155 mimic, inhibitor, and scrambled negative control (commercially available)

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Fluo-4 AM or Fura-2 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Agonist of interest (e.g., ATP, carbachol, ionomycin)

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-90% confluency at the time of the assay.

-

Transfection:

-

Dilute the miR-155 mimic, inhibitor, or scrambled control in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted RNA and transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow complex formation.

-

Add the transfection complexes to the cells.

-

Incubate for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Aspirate the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add fresh HBSS to each well.

-

-

Calcium Imaging:

-

Place the plate in the fluorescence microscope or plate reader.

-

Set the instrument to record fluorescence intensity over time (kinetic read). For Fluo-4, use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

-

Establish a stable baseline fluorescence reading for 1-2 minutes.

-

Add the agonist of interest and continue recording for 5-10 minutes to capture the full calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).

-

Normalize the response as ΔF/F₀.

-

Calculate parameters such as peak amplitude and area under the curve.

-

Protocol 2: Investigating the Effect of miR-155 on Store-Operated Calcium Entry (SOCE)

This protocol is designed to assess the impact of miR-155 on the refilling of intracellular calcium stores from the extracellular space.

Materials:

-

Same as Protocol 1, with the addition of:

-

Thapsigargin (TG)

-

Calcium-free HBSS

-

HBSS containing 2 mM CaCl₂

Procedure:

-

Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1.

-

Dye Loading: Follow step 3 from Protocol 1.

-

SOCE Measurement:

-

Replace the loading buffer with calcium-free HBSS.

-

Place the plate in the imaging instrument and establish a baseline fluorescence.

-

Add thapsigargin (1-2 µM) to deplete intracellular calcium stores. This will cause a transient increase in intracellular Ca²⁺ as it leaks from the ER.

-

Once the fluorescence signal returns to a stable, low level, add HBSS containing 2 mM CaCl₂ to initiate SOCE.

-

Record the subsequent rise in fluorescence, which represents calcium influx through store-operated channels.

-

-

Data Analysis:

-

Quantify the SOCE response by measuring the peak amplitude or the slope of the fluorescence increase after the addition of extracellular calcium.

-

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. MicroRNA-155 influences B-cell receptor signaling and associates with aggressive disease in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting microRNA-155 attenuates atrial fibrillation by targeting CACNA1C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of vascular calcification by microRNA-155-5p is accompanied by the inactivation of TGF-β1/Smad2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying V-ATPase Function

Topic: TS 155-2 for studying V-ATPase function

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive searches for a compound designated "this compound" as a V-ATPase inhibitor did not yield any specific results. It is possible that this is an internal, unpublished, or alternative designation for a compound. The following application notes and protocols are based on the general principles of studying V-ATPase function using well-characterized small molecule inhibitors. For the purpose of providing a detailed and actionable guide, we will use the widely studied and commercially available V-ATPase inhibitor, Bafilomycin A1 , as a representative example. Researchers should adapt these protocols based on the specific characteristics of their inhibitor of interest.

Introduction to V-ATPase and its Inhibition

Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of various intracellular compartments, including lysosomes, endosomes, and Golgi-derived vesicles.[1][2][3][4][5] This acidification is crucial for a multitude of cellular processes such as protein degradation, receptor-mediated endocytosis, membrane trafficking, and neurotransmitter uptake.[1][2][6][7] In specialized cells like osteoclasts and certain cancer cells, V-ATPases are also found on the plasma membrane, where they contribute to processes like bone resorption and tumor invasion.[8]

Given their critical roles in both normal physiology and disease, V-ATPases are significant targets for therapeutic intervention, particularly in cancer and bone disorders.[8] Small molecule inhibitors are invaluable tools for dissecting the physiological functions of V-ATPases and for validating them as drug targets.

Mechanism of V-ATPase Inhibition

V-ATPases are large, multisubunit complexes composed of a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that translocates protons.[1][8][9] Many potent inhibitors, such as the macrolide antibiotics Bafilomycin A1 and Concanamycin A, target the V0 proton channel, thereby blocking proton transport.[4][10]

Caption: Mechanism of V-ATPase Inhibition by Bafilomycin A1.

Quantitative Data on V-ATPase Inhibitors

The potency of V-ATPase inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) in various assays. The following table summarizes representative IC50 values for well-known V-ATPase inhibitors.

| Inhibitor | Assay Type | Cell Line / System | IC50 Value | Reference |

| Bafilomycin A1 | Proton Pumping | Single-molecule assay | 0.2 nM | [11] |

| Concanamycin A | Proton Pumping | Single-molecule assay | 0.6 nM | [11] |

| Diphyllin | Proton Pumping | Single-molecule assay | 41 nM | [11] |

Experimental Protocols

Protocol 1: In Vitro V-ATPase Activity Assay

This protocol measures the ATP hydrolysis activity of V-ATPase in isolated membrane fractions. The assay quantifies the release of inorganic phosphate (Pi) from ATP.

Materials:

-

Cell line of interest (e.g., U3013 glioblastoma cells)[12]

-

Fractionation buffer (e.g., containing sucrose, buffer, and protease inhibitors)

-

ATP and MgCl2

-

Phosphate detection reagent (e.g., ADP-Glo Max Assay)[12]

-

V-ATPase inhibitor (e.g., Bafilomycin A1)

Procedure:

-

Membrane Fraction Isolation:

-

Harvest cells and resuspend in ice-cold fractionation buffer.

-

Lyse cells by mechanical disruption (e.g., passing through a 23G needle).[12]

-

Centrifuge at low speed (e.g., 2,000 x g for 10 min) to pellet nuclei and cell debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g for 30 min) to pellet membranes containing endosomes and lysosomes.[12]

-

Resuspend the membrane pellet in fractionation buffer.

-

-

ATPase Reaction:

-

Pre-incubate the membrane fraction with various concentrations of the V-ATPase inhibitor (or vehicle control) for a specified time.

-

Initiate the reaction by adding ATP (e.g., 2 mM) and MgCl2 (e.g., 2 mM).[12]

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction according to the phosphate detection kit instructions (e.g., by adding a reagent that halts enzymatic activity).

-

-

Phosphate Detection:

-

Quantify the amount of ADP produced (which corresponds to ATP hydrolyzed) using a commercial kit such as the ADP-Glo Max Assay, following the manufacturer's protocol.[12]

-

-

Data Analysis:

-

Calculate the percentage of V-ATPase activity relative to the vehicle control.

-